(4-Ethylphenyl)acetic acid
Overview
Description
(4-Ethylphenyl)acetic acid is an organic compound with the molecular formula C₁₀H₁₂O₂. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an ethyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Mechanism of Action
Target of Action
It is known that acetic acid, a related compound, acts as an antimicrobial agent and is used to treat susceptible infections .
Mode of Action
Acetic acid, a structurally similar compound, is known to interact with its targets through a process of protonation, which increases the electrophilicity of the carbon atom
Biochemical Pathways
Acetic acid is known to be involved in the reductive acetyl-coa pathway or the wood‒ljungdahl pathway, which is the only pathway of co2 fixation coupled to energy storage . It’s possible that (4-Ethylphenyl)acetic acid could interact with similar pathways, but more research is needed to confirm this.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could potentially impact its bioavailability
Result of Action
It is known that acetic acid can induce pain sensation due to its mechanism of action that leads to the production of a localized inflammatory response . It’s possible that this compound could have similar effects, but more research is needed to confirm this.
Action Environment
It is known that environmental factors can affect the diversity of bacteria that produce similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Ethylphenyl)acetic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of ethylbenzene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{C}_2\text{H}_5 + \text{ClCH}_2\text{COOH} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{C}_2\text{H}_5)\text{CH}_2\text{COOH} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound typically involves the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the industrial process.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form this compound derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to (4-Ethylphenyl)ethanol using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for conversion to acyl chloride, followed by nucleophilic substitution.
Major Products Formed:
Oxidation: this compound derivatives.
Reduction: (4-Ethylphenyl)ethanol.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
(4-Ethylphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in the study of metabolic pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: this compound is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Phenylacetic acid: Lacks the ethyl group at the para position.
(4-Methylphenyl)acetic acid: Has a methyl group instead of an ethyl group at the para position.
(4-Isopropylphenyl)acetic acid: Contains an isopropyl group at the para position.
Uniqueness: (4-Ethylphenyl)acetic acid is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to other similar compounds. This structural variation can lead to differences in physical properties, chemical behavior, and biological activity.
Properties
IUPAC Name |
2-(4-ethylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBLXRHXCGJOGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162564 | |
Record name | Benzeneacetic acid, 4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14387-10-1 | |
Record name | 4-Ethylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14387-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 4-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014387101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, 4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Ethylphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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